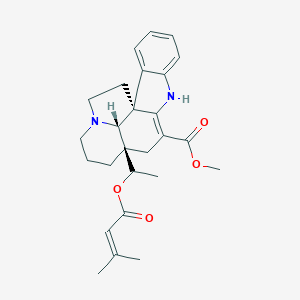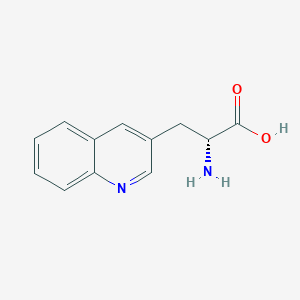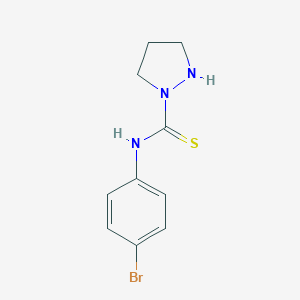
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide, commonly known as Br-Pyraz, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Br-Pyraz is a pyrazolidine derivative that has a thiocarbonyl group attached to it. This compound has been found to exhibit potential therapeutic properties in various biological systems.
作用機序
The exact mechanism of action of Br-Pyraz is not fully understood. However, it has been reported that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
生化学的および生理学的効果
Br-Pyraz has been found to exhibit significant biochemical and physiological effects in various biological systems. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
Br-Pyraz has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. The compound is also readily available and affordable. However, there are some limitations to its use in lab experiments. Br-Pyraz has been found to exhibit low solubility in water, which can limit its use in aqueous solutions. Additionally, the compound has been found to exhibit low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of Br-Pyraz. One area of research is the investigation of its potential therapeutic properties in the treatment of cancer. Br-Pyraz has been found to exhibit promising results in the inhibition of cancer cell growth and proliferation. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Br-Pyraz has been found to exhibit neuroprotective properties and may have potential as a therapeutic agent in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of Br-Pyraz and its potential use in the treatment of various diseases.
合成法
The synthesis of Br-Pyraz involves the reaction between 4-bromobenzaldehyde and thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to obtain Br-Pyraz. The reaction scheme is shown below:
科学的研究の応用
Br-Pyraz has been found to exhibit potential therapeutic properties in various biological systems. It has been studied extensively for its anti-inflammatory, analgesic, and antioxidant properties. The compound has also shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases.
特性
CAS番号 |
139192-96-4 |
|---|---|
製品名 |
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide |
分子式 |
C10H12BrN3S |
分子量 |
286.19 g/mol |
IUPAC名 |
N-(4-bromophenyl)pyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H12BrN3S/c11-8-2-4-9(5-3-8)13-10(15)14-7-1-6-12-14/h2-5,12H,1,6-7H2,(H,13,15) |
InChIキー |
IIDJUBPKAZEKAG-UHFFFAOYSA-N |
異性体SMILES |
C1CNN(C1)C(=NC2=CC=C(C=C2)Br)S |
SMILES |
C1CNN(C1)C(=S)NC2=CC=C(C=C2)Br |
正規SMILES |
C1CNN(C1)C(=S)NC2=CC=C(C=C2)Br |
同義語 |
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



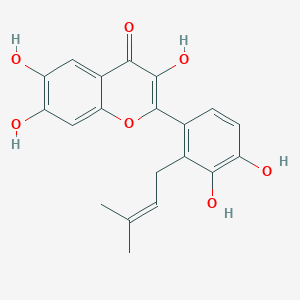
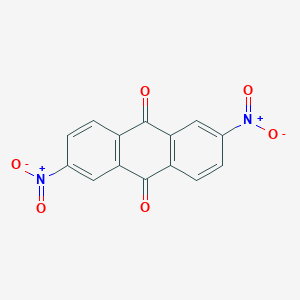
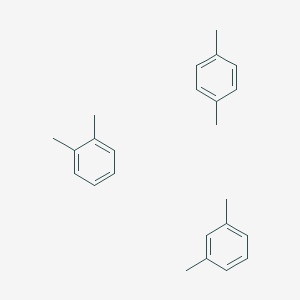
![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
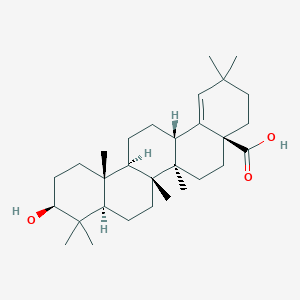
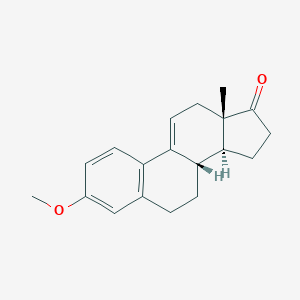
![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
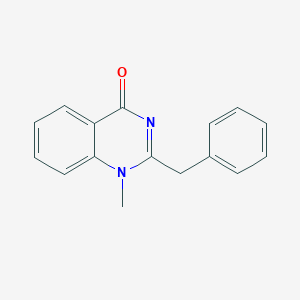
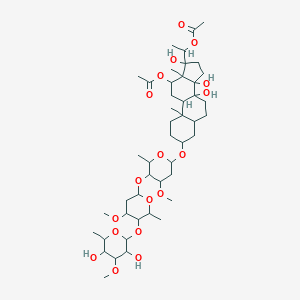
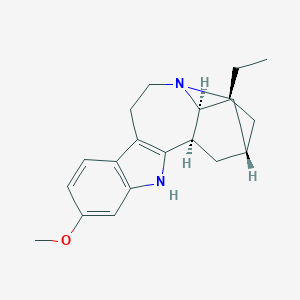
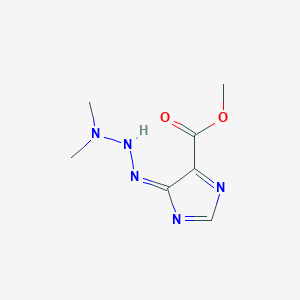
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
